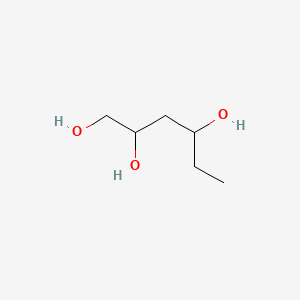

1,2,4-Hexanetriol

描述

Contextual Significance within Polyol Chemistry

Polyols, or polyhydric alcohols, are organic compounds containing multiple hydroxyl (-OH) functional groups. They are fundamental building blocks in polymer chemistry, serving as key monomers in the synthesis of polyurethanes, polyesters, and alkyd resins. wikipedia.orggoogle.com The number and position of the hydroxyl groups in a polyol directly influence the cross-linking density, chain flexibility, and ultimately, the mechanical and thermal properties of the resulting polymer.

1,2,4-Hexanetriol, with its one primary and two secondary hydroxyl groups, offers a distinct reactivity profile compared to more common triols like glycerol (B35011) or its isomer, 1,2,6-hexanetriol (B48424). wikipedia.orgontosight.ai This trifunctionality allows it to act as a crosslinking agent, contributing to the formation of three-dimensional polymer networks. wikipedia.org Its potential use as a bio-based building block is also under exploration, with research into the synthesis of polyols from renewable feedstocks like hemicellulosic sugars. rsc.org While studies have successfully synthesized other hexanetriol (B1209766) isomers from biomass, the targeted synthesis of this compound remains a developing area. sci-hub.seresearchgate.net

Current Research Landscape and Definitional Gaps for this compound

The current body of scientific literature on this compound is notably less extensive than that of its isomer, 1,2,6-hexanetriol. wikipedia.orggoogle.comgoogle.comsigmaaldrich.comacs.org Much of the available information is of a general nature, identifying it as a component in cosmetics, a humectant, and an intermediate in pharmaceutical synthesis. ontosight.aiontosight.ai

A significant definitional gap exists in the detailed characterization of its performance in specific applications. While it is mentioned as a potential component in the production of polyurethane foams, coatings, and adhesives due to its reactivity with isocyanates, there is a lack of comparative studies that benchmark its performance against other polyols. ontosight.ai Furthermore, specific, high-yield synthetic routes dedicated to the various stereoisomers of this compound are not as well-documented as those for 1,2,6-hexanetriol. researchgate.netgoogle.com This scarcity of focused research limits a comprehensive understanding of its structure-property relationships and full application potential.

The stereochemistry of this compound, with chiral centers at the C2 and C4 positions, leads to the existence of different stereoisomers, such as the (2R,4R)-rel- and (R,S)-(±)- forms. ontosight.aincats.ionih.gov However, in-depth investigations into how the specific stereochemistry of each isomer influences its physical properties and reactivity are limited.

Scope and Objectives of Focused Research into this compound

To unlock the full potential of this compound, future research should be directed towards several key objectives:

Development of Stereoselective Synthesis: Establishing efficient and scalable synthetic pathways to access specific stereoisomers of this compound is crucial. This will enable a systematic study of how stereochemistry impacts material properties.

Comprehensive Property Characterization: Detailed analytical studies are needed to fully characterize the physical and chemical properties of each stereoisomer. This includes precise measurements of viscosity, boiling point, and solubility, and a deeper understanding of its thermal stability.

Performance Evaluation in Polymer Synthesis: Focused research is required to evaluate this compound as a polyol building block in various polymer systems. This involves synthesizing a range of polymers and characterizing their mechanical, thermal, and degradation properties to understand the unique contributions of the 1,2,4-isomer.

Exploration of Niche Applications: Investigating the potential of this compound in specialized applications, such as in the formulation of biodegradable materials or as a chiral building block in asymmetric synthesis, could reveal new avenues for its use.

By addressing these definitional gaps, the scientific community can build a more complete picture of this compound's capabilities and pave the way for its broader application in advanced materials and chemical synthesis.

Chemical Compound Information

| Compound Name |

| This compound |

| (2R,4R)-rel-1,2,4-Hexanetriol |

| (R,S)-(±)-1,2,4-Hexanetriol |

| 1,2,6-Hexanetriol |

| 1,2,3-Hexanetriol |

| (2S,5S)-1,2,5-Hexanetriol |

| (4R,5S)-1,4,5-Hexanetriol |

| Glycerol |

| Isocyanate |

| Polyurethane |

| Polyester (B1180765) |

| Alkyd Resin |

| Hemicellulose |

Chemical Properties of (2R,4R)-rel-1,2,4-Hexanetriol

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ |

| Molecular Weight | 134.17 g/mol |

| IUPAC Name | (2R,4R)-hexane-1,2,4-triol |

| CAS Number | 1195586-55-0 |

| UNII | C9OU866DWW |

| Computed XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 134.094294304 Da |

| Monoisotopic Mass | 134.094294304 Da |

| Topological Polar Surface Area | 60.7 Ų |

| Heavy Atom Count | 9 |

| Complexity | 65.3 |

Data sourced from PubChem.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

44815-64-7 |

|---|---|

分子式 |

C6H14O3 |

分子量 |

134.17 g/mol |

IUPAC 名称 |

hexane-1,2,4-triol |

InChI |

InChI=1S/C6H14O3/c1-2-5(8)3-6(9)4-7/h5-9H,2-4H2,1H3 |

InChI 键 |

DZZRNEZNZCRBOT-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC(CO)O)O |

产品来源 |

United States |

Advanced Synthetic Strategies for Hexanetriol Regio and Stereoisomers

Development of Biomass-Derived Feedstock Conversion Pathways for Polyols

The transition from petrochemical to bio-based feedstocks is a cornerstone of green chemistry. Carbohydrates, abundant and renewable, represent a prime starting point for the synthesis of C6 polyols. uu.nl However, traditional hydrogenolysis methods often lack selectivity, leading to a mixture of products and the loss of the inherent chirality of the sugar precursors. uu.nl

Catalytic Hydrogenation and Hydrodeoxygenation of Bio-based Precursors

Catalytic hydrogenation and hydrodeoxygenation are pivotal processes in the conversion of highly oxygenated biomass derivatives into more functionalized polyols. A significant challenge in this area is the indiscriminate cleavage of C-O bonds, which complicates the production of specific polyol isomers. uu.nl

One prominent biomass-derived platform molecule is 5-hydroxymethylfurfural (B1680220) (HMF), which can be catalytically converted to 1,2,6-hexanetriol (B48424). This process typically involves the hydrogenation of the aldehyde group to form 2,5-dihydroxymethylfuran (2,5-DHF), followed by a ring-opening reaction to yield the triol. acs.org Studies have explored various catalysts for this transformation, including Ni-Co-Al mixed oxides, which have shown high yields under relatively mild conditions. acs.org Another route involves the hydrogenolysis of HMF using a Pt@Al2O3 catalyst derived from a metal-organic framework (MOF) with NaBH4 as the hydrogen source, also yielding 1,2,6-hexanetriol. rsc.org

The direct hydrodeoxygenation of sugars like sorbitol is another avenue of investigation. However, this pathway often leads to a complex mixture of polyols, making the isolation of a specific regioisomer challenging. uu.nl

Exploration of Renewable Carbon Sources for Hexane-based Polyol Production

Carbohydrates, with their well-defined stereochemistry, are valuable renewable starting materials for the synthesis of chiral molecules. elsevierpure.com The inherent chirality of sugars can be preserved and transferred to the final polyol products through carefully designed synthetic routes. This approach, known as chiral pool synthesis, offers a powerful strategy for producing enantiomerically pure compounds. elsevierpure.com

Methyl glycosides, derived from sugars such as D-galactose, D-xylose, L-arabinose, and L-fucose, have been identified as promising precursors. uu.nl These feedstocks can be selectively transformed into acyclic polyols with predetermined hydroxyl group positions and stereochemistry. acs.org

Methodologies for Regioselective and Stereoselective Synthesis of Hexanetriols

Achieving high levels of regio- and stereoselectivity is paramount for the synthesis of specific hexanetriol (B1209766) isomers for targeted applications. This requires the development of sophisticated catalytic systems and synthetic pathways that can control the reactivity of individual hydroxyl groups.

Chiral Pool Synthesis Approaches to Enantiopure Hexanetriols

The use of carbohydrates as chiral starting materials provides a direct route to enantiopure polyols. A key strategy involves the selective deoxydehydration and hydrogenation of methyl glycosides to form methyl dideoxy-glycosides. These intermediates can then be converted into hexanetriols and hexanetetrols with high yields (80-95%) and excellent preservation of the original stereocenters (>92% stereopurity) over platinum-based catalysts in water. acs.org This process proceeds through the hydrolysis of the methoxy bond followed by hydrogenation. acs.org

This methodology has been successfully applied to synthesize various hexanetriol and tetrol isomers with fixed hydroxyl group positions and stereochemistry, including (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol. acs.org The specific isomers produced are dictated by the structure of the initial glycoside feedstock. acs.org

| Starting Material (Methyl Glycoside) | Key Intermediate (Methyl Dideoxy-glycoside) | Final Hexanetriol/Hexanetetrol Product | Stereopurity |

| Methyl D-galactoside | Methyl 3,4-dideoxy-galactoside | (2R,5S)-1,2,5,6-hexanetetrol | >92% |

| Methyl L-arabinoside | Methyl 2,3-dideoxy-arabinoside | (4R,5S)-1,4,5-hexanetriol | >99% |

| Methyl D-xyloside | Methyl 2,3-dideoxy-xyloside | (2S,5S)-1,2,5-hexanetriol | >99% |

This table summarizes the synthesis of various hexanetriols and tetrols from different methyl glycoside precursors, highlighting the high stereopurity achieved.

Asymmetric Catalysis in Hexanetriol Formation

While chiral pool synthesis is a powerful tool, asymmetric catalysis offers an alternative approach to introduce chirality. This involves the use of chiral catalysts to control the stereochemical outcome of a reaction, starting from achiral or racemic precursors.

In the context of hexanetriol synthesis from biomass, a potential point for asymmetric control is the hydrogenation of unsaturated precursors. For instance, if a C6 precursor with a double bond is generated, its asymmetric hydrogenation could establish one or more stereocenters.

A notable challenge in the synthesis from certain glycosides is the potential for stereo-inversion. For example, 3,4-dideoxy-glycosides can undergo an aldose-ketose isomerization, which erases the stereochemistry at the C2 position. acs.orgresearchgate.net Subsequent hydrogenation then leads to a mixture of diastereomers. This issue can be mitigated by employing a bifunctional metal-acid catalyst, which facilitates the reaction at a lower temperature, thus suppressing the isomerization. acs.org

Strategies for Control of Hydroxyl Group Positionality

The regioselective synthesis of 1,2,4-hexanetriol requires precise control over the positioning of the hydroxyl groups. The aforementioned strategy starting from methyl glycosides demonstrates a powerful method for achieving this control. By selecting the appropriate starting sugar and directing the deoxydehydration to specific positions, the final arrangement of hydroxyl groups in the acyclic polyol can be predetermined. uu.nlacs.org

For example, the synthesis of (4R,5S)-1,4,5-hexanetriol from methyl L-arabinoside involves the selective removal of the hydroxyl groups at the C2 and C3 positions, followed by ring opening and reduction. acs.org Similarly, the synthesis of (2S,5S)-1,2,5-hexanetriol from methyl D-xyloside proceeds through the removal of the C3 and C4 hydroxyls. acs.org These examples underscore the principle that the inherent structure of the biomass-derived precursor can be used to template the regiochemical outcome of the final product.

Further control over hydroxyl group positionality can be achieved through the use of protecting groups, a common strategy in organic synthesis. For instance, the regioselective protection of 1,2,4-triols to form cyclic carbonates has been demonstrated using reagents like triphosgene or dimethyl carbonate. tandfonline.com While not directly a biomass conversion method, such techniques could be integrated into multi-step synthetic sequences starting from bio-derived intermediates to achieve the desired 1,2,4-substitution pattern.

Novel Synthetic Routes for this compound Development

The quest for efficient and selective methods to synthesize this compound has led to the exploration of various innovative strategies. These routes often leverage well-established reactions but apply them in novel sequences or with new substrates to achieve the desired 1,2,4-triol arrangement. Key to these developments is the ability to control the introduction of hydroxyl groups at specific positions and with defined stereochemistry.

One promising, albeit indirect, approach involves the synthesis of a cyclic analogue, (±)-all-cis-1,2,4-cyclohexanetriol, which can provide insights into the synthesis of the acyclic target. This method involves the high-pressure hydrogenation of 1,2,4-trihydroxybenzene. arkat-usa.orgresearchgate.net While this yields a cyclic structure, the underlying principle of reducing a poly-oxygenated aromatic precursor suggests a potential pathway for creating acyclic triols from suitable unsaturated precursors. The hydrogenation can be carried out using catalysts such as Raney-nickel or rhodium on aluminum oxide. arkat-usa.orgresearchgate.net

More direct and versatile strategies for the synthesis of acyclic 1,2,4-triols, and by extension this compound, often rely on the stereocontrolled functionalization of alkenes. The Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from olefins, stands out as a cornerstone in this field. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral quinine ligand to deliver two hydroxyl groups to the double bond with a high degree of facial selectivity. By choosing the appropriate chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL), chemists can control the absolute stereochemistry of the resulting diol. alfa-chemistry.comwikipedia.org

For the synthesis of a 1,2,4-triol, a suitable starting material would be an allylic alcohol, such as 1-hexen-4-ol. The Sharpless Asymmetric Dihydroxylation of this substrate would be expected to yield a this compound with two newly formed stereocenters at the C1 and C2 positions. The inherent stereocenter at C4 would influence the diastereoselectivity of the reaction.

Another powerful technique for the synthesis of alcohols from alkenes is the hydroboration-oxidation reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group is installed at the less substituted carbon of the double bond. wikipedia.orglibretexts.org Furthermore, the reaction proceeds with syn-stereochemistry, meaning the hydrogen and hydroxyl group are added to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com This method could be strategically employed to introduce one of the hydroxyl groups in the this compound skeleton.

The ring-opening of epoxides is another fundamental and highly adaptable strategy for the synthesis of polyols. masterorganicchemistry.com Epoxides, which can be readily prepared from alkenes, are susceptible to nucleophilic attack, leading to the formation of 1,2-diols. By using a nucleophile that already contains a hydroxyl group or a precursor to one, a 1,2,4-triol can be constructed. For instance, the reaction of a Grignard reagent with a protected glyceraldehyde derivative could be a viable route to a C6 triol. organic-chemistry.orgmasterorganicchemistry.comleah4sci.comyoutube.com The Grignard reagent would act as a carbon nucleophile, extending the carbon chain, and subsequent deprotection would reveal the triol functionality.

Recent advancements have also seen the emergence of biocatalysis as a tool for the synthesis of polyols. d-nb.inforesearchgate.net Enzymatic reactions can offer high levels of regio- and stereoselectivity under mild reaction conditions, providing a green alternative to traditional chemical methods. While specific enzymatic routes to this compound are not yet widely reported, the successful synthesis of other polyols, such as 1,2,4-butanetriol (B146131), from renewable resources using microbial pathways highlights the potential of this approach. researchgate.net

The table below summarizes some of the key synthetic strategies that can be adapted for the synthesis of this compound.

| Synthetic Strategy | Key Reagents/Reaction Type | Key Features | Potential Application for this compound Synthesis |

| Hydrogenation of Unsaturated Precursors | H₂, Raney-Ni or Rh/Al₂O₃ | Reduction of double or triple bonds and aromatic rings. | Hydrogenation of a suitable di- or tri-unsaturated C6 precursor. |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Enantioselective formation of vicinal diols from alkenes. | Dihydroxylation of 1-hexen-4-ol or a related unsaturated alcohol. |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov, syn-addition of H and OH across a double bond. | Hydroboration-oxidation of a diene or an unsaturated alcohol to introduce a hydroxyl group at a specific position. |

| Epoxide Ring-Opening | Epoxide, Nucleophile (e.g., Grignard reagent) | Formation of 1,2-diols via nucleophilic attack on an epoxide ring. | Reaction of an ethylmagnesium bromide with a protected C4 epoxy alcohol. |

| Biocatalysis | Enzymes, Microorganisms | High regio- and stereoselectivity under mild conditions. | Microbial synthesis from renewable feedstocks. |

Detailed research into these and other novel synthetic routes continues to expand the toolbox available to chemists for the precise and efficient construction of complex molecules like this compound and its isomers. The development of these methods is crucial for advancing the fields of natural product synthesis, medicinal chemistry, and materials science.

Chemical Reactivity and Derivatization Strategies for 1,2,4 Hexanetriol

Esterification Reactions and Derivatives Formation

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is a fundamental transformation for 1,2,4-hexanetriol. These reactions can be tailored to involve one or more of the hydroxyl groups, leading to a variety of ester derivatives with diverse applications.

This compound, 1-benzoate is an ester derivative formed by the reaction of this compound with benzoic acid. ontosight.ai The synthesis involves the selective esterification of the primary hydroxyl group at the C1 position. This selectivity is often achieved by leveraging the higher reactivity of the primary alcohol compared to the secondary alcohols.

The chemical structure of this compound, 1-benzoate features a hexane (B92381) backbone with hydroxyl groups at positions 2 and 4, and a benzoate (B1203000) group at position 1. ontosight.ai This combination of a hydrophobic benzoate moiety and hydrophilic hydroxyl groups imparts unique solubility and reactivity characteristics to the molecule. ontosight.ai

Table 1: Properties of this compound, 1-benzoate

| Property | Value |

|---|---|

| Molecular Formula | C13H18O4 |

| Family | Benzoates |

| Key Functional Groups | Hydroxyl (-OH), Benzoate |

| Potential Applications | Pharmaceutical intermediate, cosmetic ingredient, material science precursor. ontosight.ai |

Characterization of this compound, 1-benzoate typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the position of the benzoate group and Infrared (IR) spectroscopy to identify the characteristic ester and alcohol functional groups.

Beyond the benzoate derivative, this compound can be esterified with a wide range of carboxylic acids to produce various esters. For instance, esters derived from C8 to C15 monocarboxylic acids have been noted for their potential as plasticizers for resinous polymers. google.com The resulting triesters, such as the tricaproate and tricaprylate of the related 1,2,6-hexanetriol (B48424), have demonstrated excellent low-temperature properties when used as plasticizers. google.com

The synthetic utility of these esters is significant. They can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. ontosight.ai The presence of remaining free hydroxyl groups in mono- or di-esters of this compound allows for further chemical modifications, making them valuable synthons in multi-step synthetic routes.

Selective Functionalization of Hydroxyl Groups

A key aspect of the chemistry of this compound is the ability to selectively functionalize its different hydroxyl groups. The primary alcohol at the C1 position and the secondary alcohols at the C2 and C4 positions exhibit different reactivities, which can be exploited to achieve regioselective transformations.

The primary hydroxyl group at the C1 position is generally more sterically accessible and therefore more reactive towards many reagents compared to the secondary hydroxyl groups. This difference in reactivity allows for selective reactions at this position.

For example, tosylation, the reaction with tosyl chloride, can be directed to the primary alcohol under controlled conditions, often using a catalyst like dibutyltin (B87310) oxide. sigmaaldrich.com This reaction forms a primary tosylate, which is an excellent leaving group and facilitates subsequent nucleophilic substitution reactions at the C1 position.

Achieving selective functionalization at the secondary alcohol positions (C2 and C4) in the presence of a more reactive primary alcohol is more challenging but can be accomplished using specific protecting group strategies or specialized catalytic systems.

One approach involves protecting the more reactive primary alcohol, for instance, by forming a silyl (B83357) ether. With the primary hydroxyl group blocked, subsequent reactions can be directed to the secondary hydroxyls. After the desired transformation at the secondary position, the protecting group on the primary alcohol can be removed. The relative reactivity of the C2 and C4 secondary alcohols can also be influenced by the reaction conditions and the steric and electronic nature of the reagents used.

The mechanisms governing the selective derivatization of this compound are rooted in the inherent differences in the electronic and steric environments of the primary and secondary hydroxyl groups. The primary hydroxyl group is less sterically hindered, making it more accessible to bulky reagents. Electronically, the oxygen of the primary alcohol is generally more nucleophilic.

In reactions like esterification, the initial attack of the alcohol on the carbonyl carbon of the carboxylic acid or its derivative is often the rate-determining step. The lower steric hindrance around the primary hydroxyl group facilitates this attack, leading to preferential formation of the ester at the C1 position.

For reactions involving catalysts, the catalyst can play a crucial role in directing the selectivity. For instance, in the dibutyltin oxide-catalyzed tosylation, the catalyst is believed to form a stannylene acetal (B89532) with the diol, activating one hydroxyl group over the other for subsequent reaction. sigmaaldrich.com Computational studies and detailed kinetic analyses are often employed to elucidate the precise mechanisms of these selective transformations.

Intramolecular Cyclization Reactions and Their Products

Intramolecular cyclization of this compound, typically occurring under acid-catalyzed dehydration conditions, can lead to the formation of substituted five- or six-membered cyclic ethers. The regioselectivity of this cyclization is dependent on which hydroxyl groups participate in the reaction.

The dehydration of polyols is a well-established method for synthesizing cyclic ethers. In the case of triols like this compound, the relative positions of the hydroxyl groups determine the size of the resulting ring. The interaction between the hydroxyl groups at the C1 and C4 positions would lead to a five-membered tetrahydrofuran (B95107) ring, while the interaction between the C2 and C6 hydroxyls in the related 1,2,6-hexanetriol is known to form a six-membered pyran ring. researchgate.netrsc.org

Studies on similar triols provide insight into the expected products from this compound. For instance, the acid-catalyzed conversion of 1,2,4-butanetriol (B146131) has been shown to yield the corresponding acyloxylated tetrahydrofuran derivative in high yield. researchgate.net This suggests that this compound would analogously cyclize to form a substituted tetrahydrofuran. The likely product would be (4-ethyltetrahydrofuran-2-yl)methanol, resulting from the reaction between the C1 and C4 hydroxyl groups.

A general and efficient method for the regio- and stereoselective cyclization of 1,2,n-triols involves converting the 1,2-diol moiety into a cyclic acetoxonium intermediate using an orthoester, followed by intramolecular trapping by the remaining hydroxyl group. nih.gov This process occurs with high regioselectivity and stereochemical control. nih.gov Applying this to this compound would favor the formation of a five-membered ring.

The table below summarizes the expected intramolecular cyclization products of this compound based on reactions of analogous compounds.

| Reactant | Reaction Conditions | Major Product(s) | Ring Size | Reference |

| 1,2,4-Butanetriol | Acylation-cyclization | Acyloxylated tetrahydrofuran | 5-membered | researchgate.net |

| 1,2,6-Hexanetriol | Acid-catalyzed dehydration | Tetrahydropyran-2-methanol | 6-membered | researchgate.netgoogle.com |

| 1,2,n-Triols | One-pot orthoester formation and Lewis acid treatment | Cyclic ethers | Varies | nih.gov |

| This compound (expected) | Acid-catalyzed dehydration | (4-Ethyltetrahydrofuran-2-yl)methanol | 5-membered | Inferred |

Polymerization and Cross-linking Reactions Involving this compound

The trifunctional nature of this compound, with its three hydroxyl groups, makes it a valuable monomer for creating branched and cross-linked polymers. wikipedia.org This capability is particularly exploited in the synthesis of polyurethanes and other thermosetting resins.

In polymerization, this compound can act as a cross-linking agent. ontosight.aifishersci.fi Cross-linking is the process of forming covalent bonds to join two or more polymer chains, creating a three-dimensional network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance. ebeammachine.comgoogle.com The presence of a third functional group, in this case, the secondary hydroxyl group at the C4 position, allows for the formation of a branched point in the polymer chain, which can then connect to other chains.

A primary application of this compound and its isomer, 1,2,6-hexanetriol, is in the production of polyurethane foams, coatings, and adhesives. ontosight.aisigmaaldrich.comchemicalbook.com Polyurethanes are synthesized through the reaction of polyols with diisocyanates. ontosight.ai While diols lead to linear polyurethane chains, the inclusion of a triol like this compound introduces branching and cross-linking. wikipedia.org The hydroxyl groups of the triol react with the isocyanate groups (-NCO) of the diisocyanate monomer to form urethane (B1682113) linkages. The trifunctionality of this compound allows for the creation of a robust, cross-linked polymer network. sigmaaldrich.com

The properties of the resulting polyurethane can be tailored by adjusting the ratio of diol to triol in the formulation. A higher concentration of this compound will result in a higher cross-link density, leading to a more rigid and stiff material. Conversely, a lower concentration will produce a more flexible polymer. This versatility makes this compound a useful component in formulating a wide range of polyurethane products. sigmaaldrich.com

The table below outlines the role of this compound in polymerization and the types of polymers it can be used to create, drawing on information from the closely related 1,2,6-hexanetriol.

| Polymer Type | Role of this compound | Co-reactant(s) | Resulting Polymer Structure | Reference(s) |

| Polyurethanes | Cross-linking polyol | Diisocyanates (e.g., MDI, TDI) | Cross-linked network | wikipedia.orgontosight.aisigmaaldrich.com |

| Polyesters | Cross-linker | Dicarboxylic acids | Branched/Cross-linked | wikipedia.org |

| Alkyd Resins | Comonomer | Phthalic anhydride, fatty acids | Cross-linked | chemicalbook.comparchem.com |

Applications in Advanced Materials Science and Chemical Intermediates

Role as a Monomer in Polymer Synthesis

As a polyol, which is an alcohol containing multiple hydroxyl groups, 1,2,4-hexanetriol is a fundamental ingredient in the synthesis of various polymers. Its ability to form multiple chemical bonds allows for the construction of complex three-dimensional polymer networks.

In the production of polyurethanes, this compound can serve as a chain extender and cross-linker. ontosight.ai The hydroxyl groups of the triol react with isocyanate groups (-NCO) to form urethane (B1682113) linkages. The presence of a third hydroxyl group, compared to a diol, allows for the formation of a branched or cross-linked polymer network. This network structure is critical in determining the properties of the final polyurethane product, which can range from flexible foams to rigid elastomers and durable coatings. ontosight.aiontosight.ai

The synthesis of polyurethane thermosets from bio-based polyols, including the related 1,2,6-hexanetriol (B48424), highlights the potential for these types of triols in creating more sustainable materials. rsc.org These sugar-derived triols can be used in melt polycondensation with bio-based diacids to produce polyester (B1180765) polyols, which are then reacted with isocyanates to form polyurethanes. rsc.org This approach can yield materials with a range of properties suitable for various applications. rsc.org

| Property | Description |

| Functionality | Acts as a cross-linking agent and chain extender in polyurethane synthesis. |

| Reactivity | The three hydroxyl groups react with isocyanates to form urethane linkages. |

| Impact on Polymer Structure | Creates branched and cross-linked polymer networks. |

| Resulting Material Properties | Influences the flexibility, rigidity, and durability of the final polyurethane product. |

Similar to its role in polyurethane systems, this compound can be incorporated into polyester and other resin formulations. google.com In polyester synthesis, the hydroxyl groups of the triol react with carboxylic acid groups of diacids or their derivatives through esterification to form a polyester. The use of a triol like this compound instead of a diol introduces branching into the polyester chain, which can enhance properties such as rigidity, thermal stability, and chemical resistance.

The related compound, 1,2,6-hexanetriol, is noted for its utility as an intermediate in the preparation of alkyd and polyester resins. chemdad.comgoogle.com It serves as a crosslinker, contributing to the three-dimensional network of the resin. wikipedia.org This cross-linking is essential for the performance of the resulting coatings and moldings. sigmaaldrich.com

Functionality as a Chemical Intermediate in Complex Molecule Synthesis

The versatile chemical structure of this compound makes it a valuable starting material or intermediate in the synthesis of more complex molecules, including those with pharmaceutical and other fine chemical applications. ontosight.ai

This compound serves as an intermediate in the synthesis of certain medications. ontosight.aiontosight.ai Its hydroxyl groups can be selectively protected and reacted to introduce other functional groups, allowing for the construction of complex molecular architectures required for biologically active compounds. The specific stereoisomers of this compound can be particularly important in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its three-dimensional structure. ontosight.ai While specific examples for this compound are not detailed in the provided search results, the use of polyols as building blocks in drug synthesis is a well-established strategy. sigmaaldrich.comchemimpex.com

The reactivity of this compound makes it a useful intermediate in the production of a variety of fine chemicals. sci-hub.se These are pure, single substances that are produced in relatively small quantities and are used in specialized applications. The hydroxyl groups can be converted to other functional groups, such as esters, ethers, and halides, to produce a range of derivatives with specific properties. For instance, esters of the related 1,2,6-hexanetriol are used as plasticizers. wikipedia.org

Recent research has demonstrated the synthesis of various hexanetriols, including (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol, from renewable feedstocks like methyl glycosides. acs.orgresearchgate.net This highlights a sustainable pathway to produce these types of triols, which can then be used as building blocks for other valuable chemicals. acs.orgresearchgate.net

Development of Specialty Chemical Formulations

Beyond its role as a monomer and synthetic intermediate, this compound can be a key component in the formulation of specialty chemicals. Its physical properties, such as being a viscous liquid with a high boiling point and low volatility, make it suitable for various applications. ontosight.ai It is also used as a humectant in cosmetics to retain moisture. ontosight.aiontosight.ai

Advanced Analytical and Spectroscopic Characterization of 1,2,4 Hexanetriol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of 1,2,4-hexanetriol. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for detailing the connectivity of atoms in this compound.

¹H NMR: The proton NMR spectrum of a related compound, 1,2,5-hexanetriol, shows characteristic signals that can be extrapolated to understand this compound. For instance, the protons attached to carbons bearing hydroxyl groups (CH-OH and CH₂-OH) typically appear as multiplets in the downfield region (δ 3.4-3.8 ppm). The methyl protons (CH₃) would be expected to resonate in the upfield region (around δ 1.18 ppm) as a doublet. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For 1,2,5-hexanetriol, distinct peaks are observed for the carbons attached to hydroxyl groups (in the range of δ 67-74 ppm) and the aliphatic carbons (δ 23-37 ppm). rsc.org Similar patterns would be anticipated for this compound, with the precise chemical shifts being indicative of the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of 1,2,6-hexanetriol (B48424), a structural isomer, displays a prominent broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. nist.govchemicalbook.com The spectrum also shows C-H stretching vibrations around 2850-2950 cm⁻¹ and C-O stretching vibrations in the 1050-1150 cm⁻¹ region. nist.gov These features are expected to be present in the IR spectrum of this compound as well. Commercial suppliers confirm the conformity of their 1,2,6-hexanetriol products via IR spectroscopy. thermofisher.comthermofisher.comthermofisher.comavantorsciences.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The electron ionization (EI) mass spectrum of 1,2,6-hexanetriol shows a molecular ion peak corresponding to its molecular weight (134.17 g/mol ). nist.gov The fragmentation pattern can reveal the loss of water molecules and various alkyl fragments, which helps in piecing together the structure. For instance, a related compound, 1,2,3-hexanetriol, analyzed by electrospray ionization-quadrupole time-of-flight (ESI-QTOF) mass spectrometry, shows a precursor ion [M-H]⁻ at m/z 133.0870. massbank.eu

Table 1: Spectroscopic Data for Hexanetriol (B1209766) Isomers

| Spectroscopic Technique | Isomer | Key Observations |

| ¹H NMR | 1,2,5-Hexanetriol | Multiplets at δ 3.4-3.8 ppm (CH-OH, CH₂-OH), Doublet at δ 1.18 ppm (CH₃) rsc.org |

| ¹³C NMR | 1,2,5-Hexanetriol | Peaks at δ 67-74 ppm (C-OH), Peaks at δ 23-37 ppm (Aliphatic C) rsc.org |

| IR | 1,2,6-Hexanetriol | Broad O-H stretch at 3300-3400 cm⁻¹, C-H stretch at 2850-2950 cm⁻¹ nist.govchemicalbook.com |

| MS (EI) | 1,2,6-Hexanetriol | Molecular ion peak corresponding to C₆H₁₄O₃ nist.gov |

| MS (ESI-QTOF) | 1,2,3-Hexanetriol | [M-H]⁻ at m/z 133.0870 massbank.eu |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating polyols. For the analysis of related hexanetriols and hexanetetrols, HPLC systems equipped with columns like the Bio-Rad Aminex 87H are utilized. sci-hub.seuu.nl The mobile phase is typically an acidic aqueous solution, such as 5 mM H₂SO₄. sci-hub.seuu.nl This method allows for the quantification of the different polyols in a mixture. sci-hub.seuu.nl

Gas Chromatography (GC)

GC is widely used for the analysis of volatile compounds like hexanetriols. The purity of commercial 1,2,6-hexanetriol is often specified to be ≥96.0% or ≥97.0% as determined by GC. thermofisher.comavantorsciences.comtcichemicals.com For the analysis of complex mixtures of polyols, including isomers of hexanetriol, GC can effectively separate the components based on their boiling points and interactions with the stationary phase. rsc.org For instance, the GC analysis of a mixture containing 1,2,5- and 1,4,5-hexanetriols showed distinct peaks for the different diastereomers. rsc.org

Table 2: Chromatographic Conditions for Hexanetriol Analysis

| Chromatographic Technique | Column | Mobile/Carrier Phase | Application |

| HPLC | Bio-Rad Aminex 87H | 5 mM H₂SO₄ | Quantification of hexanetriols and tetrols sci-hub.seuu.nl |

| GC | Capillary Column | Inert gas (e.g., He, N₂) | Purity determination of commercial hexanetriols thermofisher.comavantorsciences.comtcichemicals.com |

Stereochemical Analysis and Enantiomeric Purity Determination

This compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The analysis of the stereochemistry is crucial for understanding its biological activity and for applications in asymmetric synthesis.

The synthesis of specific stereoisomers of hexanetriols and related polyols with high stereopurity (>92%) has been reported. acs.orgresearchgate.net For example, (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol have been synthesized from methyl glycoside precursors. acs.orgresearchgate.net

The determination of enantiomeric purity often involves chiral chromatography. Chiral GC or HPLC columns, which have a chiral stationary phase, can separate enantiomers, allowing for their quantification. sigmaaldrich.comlcms.cz Another approach is the derivatization of the chiral analyte with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic techniques and analyzed by NMR. tandfonline.com For instance, the enantiomeric purity of a chiral alcohol was determined by converting it into its (R)- and (S)-MTPA esters, which were then distinguishable by ¹H NMR. tandfonline.com

The relationship between different stereoisomers can be defined based on their R/S configurations. For example, (2R,3S,4R)-2,3,4-hexanetriol and (2S,3R,4R)-2,3,4-hexanetriol are diastereomers because they differ in configuration at one stereocenter while having the same configuration at another. uci.edu

Theoretical and Computational Chemistry of 1,2,4 Hexanetriol

Molecular Structure and Conformation Analysis

1,2,4-Hexanetriol is a triol with the molecular formula C₆H₁₄O₃. tesisenred.netontosight.ai Its structure consists of a six-carbon backbone with hydroxyl (-OH) groups located at the first, second, and fourth positions. The presence of two chiral centers at the C2 and C4 positions means that this compound can exist as multiple stereoisomers. nih.gov

Computational methods, particularly geometry optimization using Density Functional Theory (DFT), are essential for determining the most stable three-dimensional arrangements, or conformations, of the molecule. faccts.deresearchgate.netgoogle.com These calculations seek to find the lowest energy structure by systematically adjusting bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, numerous conformers can exist due to the rotation around its single carbon-carbon bonds. Intramolecular hydrogen bonding between the hydroxyl groups is expected to play a significant role in stabilizing certain conformations.

While specific peer-reviewed conformational analyses for this compound are not abundant, computed data for one of its stereoisomers, (2R,4R)-rel-1,2,4-hexanetriol, is available in public databases. nih.gov

Table 1: Computed Molecular Properties for (2R,4R)-rel-1,2,4-Hexanetriol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | PubChem |

| Molecular Weight | 134.17 g/mol | PubChem |

| IUPAC Name | (2R,4R)-hexane-1,2,4-triol | PubChem |

| InChI Key | DZZRNEZNZCRBOT-PHDIDXHHSA-N | PubChem |

| SMILES | CCC@@HO | PubChem |

| Topological Polar Surface Area (TPSA) | 60.7 Ų | PubChem |

| XLogP3 | -0.4 | PubChem |

This table is interactive. Users can sort and filter the data.

The TPSA, a measure of the surface area of polar atoms, suggests that this compound has properties consistent with a water-soluble and relatively polar molecule, which is expected given the three hydroxyl groups. The negative XLogP3 value further indicates its hydrophilic nature.

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure of a molecule, which in turn dictates its reactivity. researchgate.net By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability.

While specific HOMO-LUMO energy values for this compound require dedicated computational studies, we can infer its general electronic characteristics. The oxygen atoms of the hydroxyl groups, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO. This suggests that the hydroxyl groups are the most likely sites for protonation and electrophilic attack.

Electrostatic potential maps, another product of quantum chemical calculations, visualize the charge distribution on the molecular surface. For this compound, these maps would show regions of negative potential (red/yellow) around the electronegative oxygen atoms and regions of positive potential (blue/green) around the hydrogen atoms of the hydroxyl groups and the carbon backbone. This charge distribution reinforces the idea that the oxygen atoms are nucleophilic centers, while the hydroxyl hydrogens are acidic.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including identifying transition states and calculating activation energies. While specific computational studies on the reaction mechanisms of this compound are limited, extensive research on the closely related 1,2,6-hexanetriol (B48424) provides a strong basis for predicting its behavior, particularly in acid-catalyzed dehydration reactions. researchgate.net

For a triol like this compound, acid-catalyzed dehydration would likely proceed through the following general steps:

Protonation: One of the hydroxyl groups acts as a Lewis base, accepting a proton from an acid catalyst. Computational studies on similar polyols suggest that secondary hydroxyl groups are often preferentially protonated over primary ones. researchgate.net

Formation of a Carbenium Ion: The protonated hydroxyl group leaves as a water molecule, creating a carbocation intermediate. The stability of this carbocation is a critical factor in determining the reaction pathway.

Rearrangement/Elimination: The carbocation can then undergo rearrangement to a more stable form or be neutralized through the elimination of a proton from an adjacent carbon, forming a double bond, or through an intramolecular cyclization reaction.

First-principles simulations on the dehydration of 1,2,6-hexanetriol have shown that the formation of a cyclic ether (a pyran ring) is a dominant pathway, proceeding via the protonation of the secondary hydroxyl group. researchgate.net A similar cyclization could be envisioned for this compound, potentially forming a substituted furan (B31954) or pyran ring, depending on which hydroxyl groups interact. Computational modeling would be crucial to determine the relative activation barriers for these competing pathways.

Stereochemical Implications from Theoretical Studies

The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are an enantiomeric pair, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between these pairs is diastereomeric.

Theoretical studies are vital for understanding the energetic differences between these stereoisomers. By performing geometry optimizations and energy calculations for each isomer, their relative stabilities can be predicted. These differences in stability arise from the different spatial arrangements of the substituent groups, leading to varying degrees of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Furthermore, computational modeling can predict how the stereochemistry of the starting material influences the stereochemical outcome of a reaction. For instance, in a cyclization reaction, the pre-existing stereochemistry of the C2 and C4 centers will dictate the preferred conformation of the transition state, thereby controlling the stereochemistry of the newly formed chiral centers in the product. Studies on the synthesis of other hexanetriols and related polyols from chiral precursors, like methyl glycosides, have demonstrated that the original stereocenters can be largely preserved under specific catalytic conditions, highlighting the importance of stereochemical control. researchgate.net Theoretical studies can help to rationalize these experimental observations by modeling the reaction pathways for different stereoisomers and identifying the factors that lead to stereoselectivity.

Future Research Directions and Innovations in 1,2,4 Hexanetriol Chemistry

Development of Sustainable Production Methods

A primary focus of future research is the shift from petrochemical-based synthesis to sustainable production routes for 1,2,4-Hexanetriol. This aligns with the broader chemical industry's move towards greener manufacturing processes. Key research areas involve the use of renewable feedstocks and advanced catalytic systems.

Biomass as a Feedstock: Carbohydrates derived from non-food biomass are a promising renewable feedstock for producing polyols like this compound. sci-hub.seacs.orgresearchgate.net Research has demonstrated the successful synthesis of related isomers, such as 1,2,6-hexanetriol (B48424), from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and levoglucosenone. rsc.orggoogle.com Future investigations will likely adapt these pathways for the specific synthesis of this compound. This involves the selective hydrogenolysis and ring-opening of furanic intermediates. researchgate.net

Advanced Catalysis: The development of highly selective and efficient catalysts is crucial for the economic viability of bio-based production. Studies on other polyols have utilized various catalytic systems, including:

Heterogeneous Metal Catalysts: Platinum (Pt), Rhodium (Rh), and Nickel (Ni) based catalysts have shown effectiveness in the hydrogenation and hydrogenolysis reactions required to convert biomass intermediates into triols. sci-hub.segoogle.com Research is expected to explore bifunctional catalysts that combine metal sites for reduction with acid sites for controlled C-O bond cleavage to yield the 1,2,4-isomer with high selectivity. acs.orgresearchgate.net

Biocatalysis: The use of enzymes and engineered microorganisms presents a pathway to highly specific chemical transformations under mild conditions. Future work could focus on developing enzymatic routes or whole-cell biocatalysts to convert sugars or other bio-derivatives directly into this compound, minimizing waste and energy consumption.

Table 1: Potential Sustainable Production Pathways for this compound

| Production Pathway | Renewable Feedstock | Key Process | Potential Catalyst Type | Research Focus |

|---|---|---|---|---|

| Chemo-catalytic | Carbohydrates (e.g., from cellulose, hemicellulose) | Hydrogenolysis of HMF or other furanic intermediates | Bifunctional Metal-Acid Catalysts (e.g., Pt/SiO₂-Al₂O₃) | Achieving high selectivity for the 1,2,4-isomer; catalyst stability and reusability. acs.orgresearchgate.net |

| Bio-catalytic | Sugars (e.g., glucose, fructose) | Fermentation / Enzymatic Conversion | Engineered Microorganisms / Isolated Enzymes | Pathway engineering for high yields and titers; downstream processing and purification. |

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The three hydroxyl groups in this compound offer versatile handles for chemical modification, allowing for the creation of derivatives with tailored properties. ontosight.aiontosight.ai Future research will move beyond simple modifications to design derivatives with significantly enhanced functionality for specific applications.

Esterification and Etherification:

Functional Esters: Research into the esterification of 1,2,6-hexanetriol has shown that its derivatives can be excellent plasticizers. google.com A similar research trajectory is anticipated for this compound, exploring the synthesis of mono-, di-, and tri-esters. By varying the carboxylic acid used for esterification, derivatives with optimized properties such as improved thermal stability, specific solubility profiles, or enhanced biodegradability can be created. For instance, esterification with benzoic acid yields this compound, 1-benzoate, a compound with potential use in cosmetics or as a synthetic intermediate. ontosight.ai

Functional Ethers: Etherification pathways can be explored to introduce new functional groups. For example, creating polyether polyols from this compound could lead to new building blocks for high-performance polyurethanes.

Table 2: Prospective this compound Derivatives and Functional Enhancements

| Derivatization Pathway | Derivative Class | Potential Functional Enhancement | Target Application Area |

|---|---|---|---|

| Esterification | Long-chain aliphatic esters | Improved plasticizing efficiency, lower volatility | Advanced polymers, PVC formulation. google.com |

| Esterification | Aromatic esters (e.g., benzoates) | Antimicrobial properties, UV stability | Cosmetics, coatings. ontosight.ai |

| Etherification | Polyether polyols | Modified reactivity, flexibility, and hydrophilicity | Polyurethane foams, elastomers. ontosight.ai |

| Silylation | Silylated ethers | Increased hydrophobicity, improved adhesion | Sealants, adhesives, coatings. google.com |

Expanding Material Applications and Performance Characteristics

Future research aims to leverage the unique structure of this compound to develop advanced materials with superior performance. Its trifunctional nature makes it a valuable crosslinker and building block. ontosight.ai

Advanced Polymers and Resins:

Polyurethanes: While this compound is already known to be a component in polyurethane production, future work will focus on creating specialized polyurethanes. ontosight.ai For example, its use in shape memory polymer (SMP) foams, similar to research done with 1,2,6-hexanetriol, could lead to materials for biomedical devices that require enhanced degradation resistance and specific actuation behaviors. mdpi.comresearchgate.net The structure of the triol can influence properties like volume recovery and expansion in SMPs. mdpi.com

Alkyd and Polyester (B1180765) Resins: As a polyol, this compound can be used as a crosslinker in alkyd and polyester resins for coatings and inks. sigmaaldrich.comwikipedia.org Research will likely focus on how its specific structure, compared to glycerol (B35011) or other triols, can be used to fine-tune resin properties like viscosity, solid content, and film durability. sigmaaldrich.com

Specialty Adhesives and Sealants: Patents have indicated the potential for using related triols in moisture-curable silylated polymers. google.com Exploring this compound in these systems could lead to new adhesives and sealants with improved flexibility and bonding characteristics.

Specialty Fluids and Additives:

A recent patent application has included this compound among a list of polyols for preparing polybutene derivatives intended for rubber compounding, suggesting a potential role in enhancing the performance of rubber-based materials. googleapis.com

Table 3: Emerging Material Applications for this compound

| Application Area | Material Type | Role of this compound | Potential Performance Benefit |

|---|---|---|---|

| Biomedical Devices | Shape Memory Polymer Foams | Crosslinking polyol | Tunable actuation, enhanced biostability. mdpi.comresearchgate.net |

| Coatings & Inks | Alkyd / Polyester Resins | Monomer / Crosslinker | Lower viscosity, higher solid content, improved durability. sigmaaldrich.com |

| Advanced Materials | Moisture-curable polymers | Polyol component | Enhanced flexibility and adhesion in sealants and adhesives. google.com |

| Rubber Industry | Rubber Compounds | Component in derivative additives | Improved grip performance and rolling resistance. googleapis.com |

Integration with Green Chemistry Principles and Circular Economy Models

The future of this compound chemistry is intrinsically linked to the principles of sustainability. Research and development will be guided by the need to create processes and products that are environmentally benign and fit within a circular economy.

Alignment with Green Chemistry: The development of this compound aligns with several of the 12 Principles of Green Chemistry. yale.eduepa.govsigmaaldrich.com

Use of Renewable Feedstocks: Synthesizing this compound from biomass directly addresses this core principle. yale.edusigmaaldrich.com

Catalysis: The focus on developing selective catalytic processes over stoichiometric reagents minimizes waste. yale.edusigmaaldrich.com

Design for Degradation: By incorporating bio-based this compound into polymers, products can be designed for controlled biodegradability at the end of their life, preventing persistence in the environment. yale.educhemimpex.com

Role in the Circular Economy: The circular economy aims to eliminate waste and keep materials in use by shifting from a linear "take-make-dispose" model to a regenerative one. uc.eduthechemicalengineer.comweforum.org

Bio-based Building Block: As a platform chemical derived from renewable resources, this compound can help decouple polymer production from fossil fuels, a key goal of the circular economy. cefic.org

Designing for Circularity: Future research will involve designing polymers using this compound that are more easily recycled, either chemically or mechanically. This involves considering the end-of-life of a product during the initial design phase. weforum.org The formulation of biodegradable materials is a key research interest. chemimpex.comchemimpex.com This contributes to a system where materials are returned to the biosphere or technosphere without causing harm.

Table 4: Mapping this compound Research to Green Chemistry and Circular Economy Principles

| Principle | Research & Innovation Focus for this compound |

|---|---|

| Use of Renewable Feedstocks (Green Chemistry) | Development of efficient pathways from biomass and carbohydrates. acs.orgtopsoe.com |

| Catalysis (Green Chemistry) | Design of highly selective and reusable catalysts for synthesis. yale.edu |

| Design for Degradation (Green Chemistry) | Creating biodegradable polymers and materials using this compound as a monomer. yale.educhemimpex.com |

| Waste Prevention (Green Chemistry) | Optimizing reaction pathways to improve atom economy and reduce byproducts. sigmaaldrich.comtestbook.com |

| Shift to Renewable Inputs (Circular Economy) | Replacing fossil-based polyols with bio-derived this compound. uc.educefic.org |

| Design for Reuse/Recycling (Circular Economy) | Formulating polymers (e.g., polyesters) that can be chemically or mechanically recycled. thechemicalengineer.com |

常见问题

Basic: What experimental methods are recommended for determining the purity and structural conformation of 1,2,4-hexanetriol?

To assess purity, gas chromatography (GC) with flame ionization detection is commonly used, as demonstrated for similar triols like 1,2,6-hexanetriol, where GC retention times (e.g., 3.5 min for 1,2-pentanediol) help identify major products and impurities . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are critical. NMR can resolve hydroxyl and carbon-chain positions, while FTIR identifies functional groups (e.g., O-H stretching at ~3300 cm⁻¹). Ensure solvent compatibility (e.g., deuterated water or acetone) .

Basic: What are the key physical properties of this compound relevant to laboratory handling?

Key properties include:

- Vapor pressure : ~0.01 hPa at 20°C (similar to 1,2,6-hexanetriol), requiring sealed storage to prevent evaporation .

- Hygroscopicity : Absorbs moisture rapidly; store under inert gas (e.g., N₂) .

- Solubility : Miscible in water, methanol, and acetone, enabling aqueous-phase reaction designs .

- Glass transition temperature (Tg) : Experimental Tg for 1,2,6-hexanetriol is 204 ± 6 K; molecular dynamics (MD) simulations may underestimate this by ~20%, highlighting the need for empirical validation .

Advanced: How can researchers design experiments to investigate hydrogenolysis pathways of this compound?

Use Ru/Al₂O₃ catalysts under high-pressure H₂ (150 bar) at 180°C, monitoring reaction kinetics via GC or high-performance liquid chromatography (HPLC). For 1,2,6-hexanetriol, 1,2-pentanediol was the primary product after 2.5 h, suggesting selective cleavage of terminal C-O bonds . Control aqueous-phase concentrations (e.g., 7.5 wt%) to avoid side reactions. Isotopic labeling (e.g., D₂O) can track hydroxyl group participation .

Advanced: How to resolve discrepancies between experimental and simulated glass transition temperatures (Tg) for triols like this compound?

MD simulations often misestimate Tg due to incomplete force-field parameterization. For 1,2,6-hexanetriol, experimental Tg (204 ± 6 K) exceeded simulations by >20%. Improve accuracy by:

- Validating atomic charges via LigParGen or quantum mechanical calculations.

- Incorporating cooperative motion effects in hydrogen-bonded systems .

- Cross-referencing with dielectric relaxation data (e.g., pressure-dependent studies up to 1 GPa) .

Advanced: What methodologies are used to analyze dielectric relaxation dynamics of this compound under extreme conditions?

High-pressure dielectric spectroscopy (1 mHz–10 MHz range) reveals broadening loss peaks, modeled via the Dissado-Hill cooperative cluster theory. Compare with glycerol to assess hydrogen-bonding effects. For 1,2,6-hexanetriol, pressure increases relaxation time (τ) and reduces dielectric susceptibility, suggesting stronger intermolecular coupling than van der Waals liquids .

Advanced: How to measure optical extinction efficiencies of this compound aerosol particles?

Use single-particle cavity ring-down spectroscopy (CRDS) with a Bessel beam optical trap. For 1,2,6-hexanetriol, refractive index (n₄₀₅ = 1.4906 ± 0.0012) was determined by tracking radius changes during evaporation and fitting data to Mie theory. This method resolves size-dependent optical properties and hygroscopicity .

Basic: What are critical handling and storage protocols for this compound?

- Storage : Keep in airtight containers under dry N₂ to prevent oxidation or moisture absorption .

- Incompatibilities : Avoid strong oxidizers, acid chlorides, and anhydrides to prevent esterification or decomposition .

- Safety : Use PPE for eye protection; moderate neurotoxicity is reported in analogous diols .

Advanced: How does time-scale coupling in relaxation dynamics differ between hydrogen-bonded and van der Waals liquids like this compound?

Hydrogen-bonded liquids (e.g., 1,2,6-hexanetriol) exhibit temperature-independent time-scale indices, indicating coupled α- and β-relaxation processes. In contrast, van der Waals liquids (e.g., squalane) show decoupling. Analyze via shear modulus (G(ω)), bulk modulus (K(ω)), and dielectric permittivity (ε(ω)) measurements under identical conditions .

Advanced: What role does this compound play in atmospheric aerosol studies?

While not atmospherically relevant, its low hygroscopicity and semi-volatile nature make it a benchmark for optical trapping experiments. Studies on 1,2,6-hexanetriol validated CRDS techniques for measuring extinction efficiencies (Qext) and evaporation kinetics, applicable to fine-mode aerosol research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。